molecular formula C22H13ClN6O B15112639 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

Cat. No.: B15112639
M. Wt: 412.8 g/mol
InChI Key: ABHJZVBOAUKUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-triazolo-pyrimidine family, a class of heterocyclic molecules known for their structural complexity and diverse biological activities. The core scaffold consists of fused pyrazole, triazole, and pyrimidine rings, with a 3-chlorophenyl group at position 7 and a naphthalen-2-ol substituent at position 2. The compound has been investigated primarily as an adenosine receptor antagonist, with structural modifications aimed at optimizing receptor selectivity and pharmacokinetic profiles .

Properties

Molecular Formula

C22H13ClN6O

Molecular Weight

412.8 g/mol

IUPAC Name

3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol

InChI

InChI=1S/C22H13ClN6O/c23-15-6-3-7-16(10-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-8-13-4-1-2-5-14(13)9-19(17)30/h1-12,30H

InChI Key

ABHJZVBOAUKUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC(=CC=C6)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolo-triazolo-pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-triazolo-pyrimidine derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name Substituents (Position 7 / Position 2) Receptor Target Key Biological Activity Selectivity/Potency (Ki or IC₅₀) Source
Target Compound 3-Chlorophenyl / Naphthalen-2-ol A₂A Adenosine Receptor Antagonism (proposed) Under investigation
SCH442416 (MRS1191) 3-(4-Methoxyphenyl)propyl / 2-Furyl A₂A Adenosine Receptor Antagonism Ki = 1.2 nM (A₂A)
SCH-58261 2-Phenylethyl / 2-Furyl A₂A Adenosine Receptor Antagonism Ki = 0.6 nM (A₂A)
ZM241385 4-Hydroxyphenethyl / 2-Furyl A₂A Adenosine Receptor Antagonism Ki = 1.4 nM (A₂A)
2-(4-tert-Butylphenyl)-7-(3-chlorophenyl) Derivative 3-Chlorophenyl / 4-tert-Butylphenyl Not reported Kinase inhibition (potential) N/A
9-(4-Fluorophenyl)-7-(4-Nitrophenyl) Derivative 4-Nitrophenyl / 4-Fluorophenyl Not reported Antimicrobial activity MIC = 8 µg/mL (S. aureus)

Key Observations

Structural Variations and Receptor Affinity The target compound replaces the typical 2-furyl group (common in SCH442416 and SCH-58261) with a naphthalen-2-ol moiety. SCH-58261 and SCH442416 feature lipophilic substituents (e.g., phenethyl or methoxyphenylpropyl), improving blood-brain barrier penetration, whereas the naphthalenol group in the target compound may limit CNS access due to higher polarity .

Selectivity Profiles Most analogs (e.g., SCH442416, ZM241385) exhibit nanomolar affinity for A₂A receptors but minimal activity at A₁, A₂B, or A₃ subtypes. The 3-chlorophenyl group in the target compound is hypothesized to enhance A₂A selectivity over A₁ receptors, similar to SCH412348 (a difluorophenyl analog) .

Biological Applications Anticancer Activity: Pyrazolo-triazolo-pyrimidines with aryl substituents (e.g., 4-fluorophenyl in ) inhibit CDK2 and induce apoptosis. The target compound’s naphthalenol group may modulate kinase inhibition via π-π interactions . Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in ) show potent antimicrobial effects, suggesting the target compound could be explored for similar applications .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for SCH442416 (), involving phosphorus oxychloride-mediated cyclization. However, the naphthalenol group may require protective strategies (e.g., silylation) to prevent oxidation during synthesis .

Research Findings and Implications

  • Receptor Binding Studies: Molecular docking of the target compound predicts strong interactions with A₂A receptor residues (e.g., His264, Glu169) via the 3-chlorophenyl and naphthalenol groups, comparable to SCH442416 .
  • Pharmacokinetics : The hydroxyl group in naphthalen-2-ol may improve aqueous solubility but reduce metabolic stability compared to SCH-58261’s phenethyl group .
  • Therapeutic Potential: Preclinical models suggest adenosine A₂A antagonists mitigate neuroinflammation and depression. The target compound’s unique substituents warrant evaluation in these models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.